N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine
Description
N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and unique structural features.
Properties
Molecular Formula |
C15H18F3N5O |
|---|---|
Molecular Weight |
341.33 g/mol |
IUPAC Name |
N-methyl-N-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H18F3N5O/c1-22(12-4-2-3-7-19-12)11-5-8-23(9-6-11)10-13-20-21-14(24-13)15(16,17)18/h2-4,7,11H,5-6,8-10H2,1H3 |
InChI Key |
KFHZJFXYIXIMSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=NN=C(O2)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a trifluoromethyl ketoneThe final step involves methylation of the nitrogen atom to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse analogs .
Scientific Research Applications
N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in enhancing the compound’s binding affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Pexidartinib: A kinase inhibitor with a similar oxadiazole ring structure.
Clemizole: An antihistaminic agent with a piperidine ring.
Uniqueness
N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine is unique due to its combination of structural features, which confer distinct pharmacological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the oxadiazole ring contributes to its biological activity. This combination makes it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
